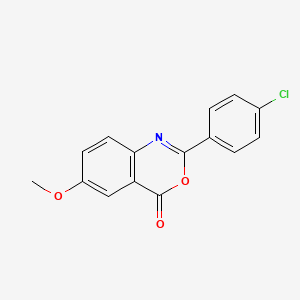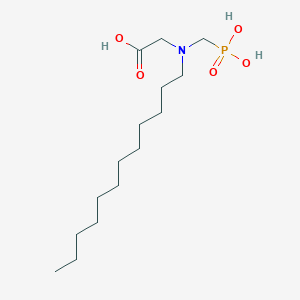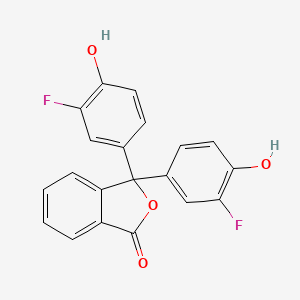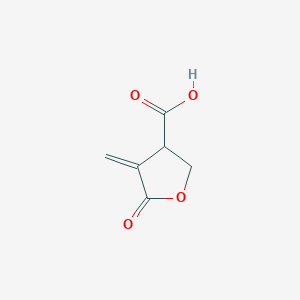
3-Furoic acid, tetrahydro-4-methylene-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is a chemical compound with the molecular formula C6H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable aldehyde with a diene in the presence of a catalyst can lead to the formation of the furan ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furoic acid, tetrahydro-4-methylene-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Furoic acid, tetrahydro-4-methylene-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-3-furoic acid: Another furan derivative with similar structural features.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: A compound with a similar furan ring structure but different substituents.
Uniqueness
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is unique due to its specific substituents and the resulting chemical properties
Eigenschaften
CAS-Nummer |
93913-58-7 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h4H,1-2H2,(H,7,8) |
InChI-Schlüssel |
WRYOVLZFCPKDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(COC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
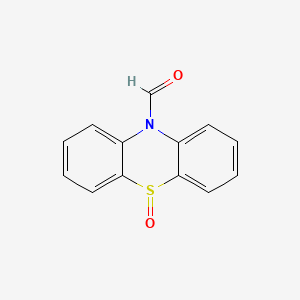

![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
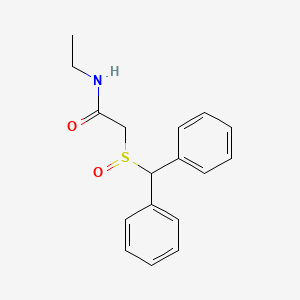
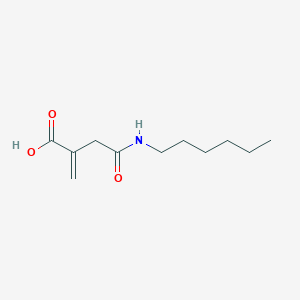
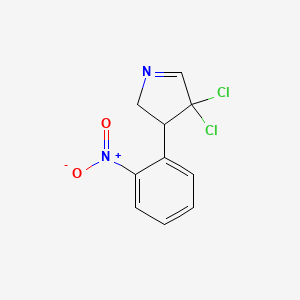
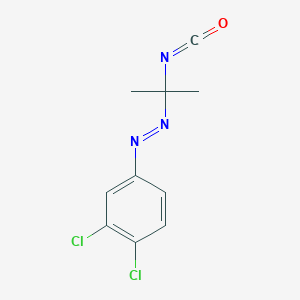

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
